N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-(3-phenylpropanoyl)benzohydrazide
Description
This compound is a benzohydrazide derivative featuring a 4-fluorophenyl-substituted pyrrolidin-2,5-dione core.
Properties
Molecular Formula |
C27H24FN3O4 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-(3-phenylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C27H24FN3O4/c1-18-7-10-20(11-8-18)26(34)29-31(24(32)16-9-19-5-3-2-4-6-19)23-17-25(33)30(27(23)35)22-14-12-21(28)13-15-22/h2-8,10-15,23H,9,16-17H2,1H3,(H,29,34) |
InChI Key |
XHENDURGMOTEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide typically involves multiple steps. One common method involves the reaction of salicyl hydrazide with 4’-fluoropropiophenone in the presence of glacial acetic acid. The reaction mixture is stirred at 60°C for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It could be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Positional Isomers
- N'-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide ():
- Key Difference : Fluorine at the meta-position (3-fluorophenyl) vs. para-position (4-fluorophenyl) in the target compound.
- Impact : The para-substitution in the target compound may enhance steric accessibility for target binding compared to the meta-isomer. The meta-isomer has a logP of 1.24 and molecular weight of 341.34, suggesting slightly lower lipophilicity than the target compound (exact data for the target is unavailable) .
2.1.2. Substituted Benzohydrazides
- N′-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3,4-dimethoxybenzohydrazide (): Key Difference: 3,4-Dimethoxybenzohydrazide replaces the 4-methyl and 3-phenylpropanoyl groups.
- N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (): Key Difference: 4-Methoxyphenyl and benzohydrazide groups without the 3-phenylpropanoyl substitution. Impact: The absence of the propanoyl group reduces molecular weight (339.35 vs. ~470 for the target compound), likely decreasing steric hindrance but also hydrophobic interactions .
Physicochemical Properties
Thermal and Spectral Properties
- Melting Points: Target Compound: Expected to exceed 150°C based on analogs (e.g., 7b4 in melts at 130–131°C; 4e in melts at 215–218°C) . 3-Fluorophenyl Analog: No melting point reported, but IR shows NH (3249 cm⁻¹) and C=O (1680 cm⁻¹) stretches .
- NMR/IR Data :
- All compounds show characteristic NH (~3249 cm⁻¹) and C=O (~1680 cm⁻¹) IR peaks. Aromatic protons in the target compound’s 4-methylbenzohydrazide moiety would resonate at δ 7.2–7.8 ppm in ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
